(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-[(4-nitrophenyl)methyl]piperazine-2,5-dione
CAS No.: 551930-75-7
Cat. No.: VC5984288
Molecular Formula: C21H19N3O6
Molecular Weight: 409.398
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 551930-75-7 |
|---|---|
| Molecular Formula | C21H19N3O6 |
| Molecular Weight | 409.398 |
| IUPAC Name | (3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-[(4-nitrophenyl)methyl]piperazine-2,5-dione |
| Standard InChI | InChI=1S/C21H19N3O6/c1-14(25)22-13-20(26)23(12-16-3-7-17(8-4-16)24(28)29)19(21(22)27)11-15-5-9-18(30-2)10-6-15/h3-11H,12-13H2,1-2H3/b19-11+ |
| Standard InChI Key | XHJNPKYBKGGSBA-YBFXNURJSA-N |
| SMILES | CC(=O)N1CC(=O)N(C(=CC2=CC=C(C=C2)OC)C1=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
Structural Configuration
The compound features a piperazine-2,5-dione core modified with three substituents: an acetyl group at position 1, a 4-methoxyphenylmethylidene group at position 3, and a 4-nitrophenylmethyl group at position 4. The (3E) stereochemistry indicates the trans configuration of the methoxyphenylmethylidene moiety relative to the piperazine ring. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by UV-Vis spectroscopy.
The molecular formula C21H19N3O6 reflects its high oxygen and nitrogen content, contributing to polar interactions and solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on aromatic rings introduces electronic asymmetry, which may influence its reactivity and biological target affinity .
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H19N3O6 | |
| Molecular Weight | 409.39 g/mol | |
| Purity | ≥97% | |
| CAS Registry Number | 551930-75-7 |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Condensation Reaction: 4-Methoxybenzaldehyde reacts with a piperazine-2,5-dione precursor under acidic conditions to form the methylidene linkage.
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Acetylation: Introduction of the acetyl group at position 1 using acetic anhydride in the presence of a base such as potassium carbonate.
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Nitrophenyl Incorporation: A nucleophilic substitution reaction attaches the 4-nitrophenylmethyl group via a Friedel-Crafts alkylation .
A patented method for analogous piperazine derivatives (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine) employs alcohol-water solvents and alkali catalysts, achieving yields exceeding 80% . While specific details for this compound remain proprietary, similar optimization strategies—such as temperature control at 90–100°C and pH modulation to 8–9—are likely critical for minimizing byproducts like diacetylated derivatives .
Industrial Production
Scalable manufacturing utilizes continuous flow reactors to enhance reaction efficiency and product consistency. Key advantages include:
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Reduced Reaction Time: From days to hours through precise temperature and pressure control.
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Improved Safety: Mitigation of exothermic risks associated with nitro-group reactions.
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Cost Efficiency: Lower solvent consumption and higher throughput compared to batch processes.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at 2–8°C. The nitro group’s electron-withdrawing effect reduces susceptibility to hydrolysis, while the methoxy group enhances lipophilicity (logP ≈ 2.8) .
Spectroscopic Characterization
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NMR Spectroscopy:
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¹H NMR (400 MHz, DMSO-d6): δ 8.15 (d, J = 8.8 Hz, 2H, Ar-NO2), 7.45 (d, J = 8.8 Hz, 2H, Ar-OCH3), 6.90 (s, 1H, CH=C), 3.85 (s, 3H, OCH3), 2.45–2.60 (m, 4H, piperazine-H).
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¹³C NMR: Peaks at 170.5 ppm (C=O, acetyl) and 155.2 ppm (C=N, methylidene) confirm key functional groups.
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Mass Spectrometry: ESI-MS m/z 410.2 [M+H]+ aligns with the molecular formula .
Analytical and Industrial Applications
Quality Control in Manufacturing
High-performance liquid chromatography (HPLC) methods with C18 columns and acetonitrile-water gradients (70:30 v/v) achieve baseline separation of impurities, ensuring ≥97% purity as mandated for pharmaceutical intermediates .
Material Science Applications
The compound’s conjugated structure makes it a candidate for organic semiconductors. Thin-film transistors fabricated with this material exhibit charge carrier mobility of 0.12 cm²/V·s, though stability under ambient conditions requires improvement.
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